An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methyl-1,3-benzoxazole is a halogenated heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural motif, featuring a fused benzene and oxazole ring system with a reactive chlorine atom at the 2-position and a methyl group on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-methyl-1,3-benzoxazole, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-methyl-1,3-benzoxazole is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| IUPAC Name | 2-chloro-5-methyl-1,3-benzoxazole | [1] |
| CAS Number | 3770-60-3 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)Cl | [1] |
| InChIKey | AVJUFHRBOJNDFG-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted and Analogue-Based)
Spectroscopic data is essential for the identification and characterization of 2-Chloro-5-methyl-1,3-benzoxazole. While a dedicated experimental spectrum for this specific compound is not available in the provided search results, data from analogous structures can be used for predictive purposes.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. Based on data for similar benzoxazole structures, the aromatic protons would likely appear in the range of δ 7.0-7.8 ppm, and the methyl protons would present as a singlet around δ 2.4-2.6 ppm. For example, in 2-benzyl-5-methylbenzo[d]oxazole, the methyl protons appear as a singlet at δ 2.41 ppm, and the aromatic protons are observed in the range of δ 7.06-7.45 ppm[4].
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbon of the C-Cl bond is expected to be significantly downfield. Based on data for related compounds like 2-benzyl-5-methylbenzo[d]oxazole, the methyl carbon would resonate around δ 21 ppm, while the aromatic and heterocyclic carbons would appear in the region of δ 109-166 ppm[4].
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching of the oxazole ring, C-Cl stretching, and C-H stretching of the aromatic and methyl groups. A typical IR spectrum of a benzoxazole core can be found on the NIST WebBook for the parent compound, benzoxazole[5].
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.59 g/mol ). Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, which is characteristic of the isotopic distribution of chlorine.
Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole
The synthesis of 2-chloro-5-methyl-1,3-benzoxazole typically starts from the corresponding 2-aminophenol derivative, 2-amino-4-methylphenol. The general strategy involves the formation of the benzoxazolone core, followed by chlorination.
Synthetic Pathway Overview
Caption: General synthetic route to 2-Chloro-5-methyl-1,3-benzoxazole.
Detailed Experimental Protocol (Exemplary)
While a specific protocol for 2-Chloro-5-methyl-1,3-benzoxazole is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds, such as 5-chloro-1,3-benzoxazol-2(3H)-one and its subsequent reactions[6].
Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one
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To a solution of 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as dimethylformamide, add urea (1 equivalent)[6].
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Heat the reaction mixture under reflux for several hours, monitoring the liberation of ammonia gas.
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After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water with constant stirring.
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Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-methyl-1,3-benzoxazol-2(3H)-one.
Step 2: Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole
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To a flask containing 5-methyl-1,3-benzoxazol-2(3H)-one (1 equivalent), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess[3]. The use of a solvent like toluene may be beneficial.
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) to facilitate the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
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After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-chloro-5-methyl-1,3-benzoxazole.
Reactivity and Synthetic Applications
The reactivity of 2-chloro-5-methyl-1,3-benzoxazole is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution (SₙAr). This makes it a valuable building block for introducing a variety of functional groups at the 2-position of the benzoxazole ring system.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the oxazole ring activates the C2 position towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride ion.
Caption: Key nucleophilic substitution reactions of 2-Chloro-5-methyl-1,3-benzoxazole.
Reaction with Amines: The reaction of 2-chloro-5-methyl-1,3-benzoxazole with primary or secondary amines, including anilines, readily yields 2-amino-5-methylbenzoxazole derivatives[7]. These reactions are typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base to neutralize the HCl generated.
Reaction with Hydrazine: Treatment with hydrazine hydrate leads to the formation of 2-hydrazinyl-5-methylbenzoxazole[8][9]. This derivative is a useful intermediate for the synthesis of hydrazones and other heterocyclic systems.
Reaction with Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy and 2-aryloxy-5-methylbenzoxazoles, respectively.
Reaction with Thiols: Thiolates react to produce 2-thioether derivatives.
Applications in Drug Discovery and Agrochemicals
Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds[10][11]. The ability to easily functionalize the 2-position of 2-chloro-5-methyl-1,3-benzoxazole makes it a key starting material for the synthesis of libraries of compounds for biological screening.
Antifungal Activity
A significant body of research has focused on the antifungal properties of benzoxazole derivatives[1][10][12][13]. Derivatives of 2-aminobenzoxazole, which can be synthesized from 2-chloro-5-methyl-1,3-benzoxazole, have shown promising activity against a range of phytopathogenic fungi[10]. For instance, 5-methyl-2-(p-chlorobenzyl)benzoxazole has demonstrated notable potency against Candida albicans[10]. The mechanism of action for some antifungal benzoxazoles is thought to involve the inhibition of key fungal enzymes.
Other Biological Activities
Beyond antifungal applications, the benzoxazole core is associated with a broad spectrum of pharmacological activities, including:
The synthesis of 2-substituted-5-methylbenzoxazoles allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
Safety and Handling
2-Chloro-5-methyl-1,3-benzoxazole is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-5-methyl-1,3-benzoxazole is a valuable and versatile building block in organic synthesis. Its key feature is the reactive 2-chloro group, which allows for a wide range of nucleophilic substitution reactions, providing access to a diverse library of 2-substituted-5-methylbenzoxazoles. These derivatives have shown significant potential in the fields of medicinal chemistry and agrochemicals, particularly as antifungal agents. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is likely to lead to the discovery of new and effective therapeutic and crop protection agents.
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Figure 1: from 2-amino-4-methylphenol using triphosgene.
